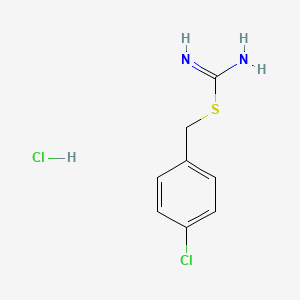

5-(苄基硫代)-N-甲基-1,3,4-噻二唑-2-胺

描述

5-Benzylthio-1H-tetrazole is a tetrazole derivative that is used as a reactant in bioconjugate chemistry . This compound reacts with nucleophiles to form covalent bonds and can be immobilized on solid supports for use in stepwise synthesis of peptides or other molecules .

Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated .Molecular Structure Analysis

The molecular formula of 5-Benzylthio-1H-tetrazole is C8H8N4S . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The activator reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .Physical And Chemical Properties Analysis

5-Benzylthio-1H-tetrazole is a white to almost white powder to crystal . It has a melting point of 133 °C and is insoluble in water but soluble in methanol .科学研究应用

- Summary of Application : 5-Benzylthio-1H-tetrazole (BTT) is used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.

- Methods of Application : Glen Research offers the activators in powder form for later dissolution in anhydrous acetonitrile or as a prepared solution .

- Results or Outcomes : The use of 5-Benzylthio-1H-tetrazole (BTT) in oligonucleotide synthesis can ensure the highest coupling efficiencies .

- Summary of Application : 5-substituted 1H-tetrazoles, such as 5-Benzylthio-1H-tetrazole, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .

- Methods of Application : The synthesis of 5-substituted 1H-tetrazoles has seen significant developments, with researchers working to develop more efficient and eco-friendly methods .

- Results or Outcomes : The use of 5-substituted 1H-tetrazoles in medicinal chemistry has led to the development of various clinical drugs .

Oligonucleotide Synthesis

Medicinal Chemistry

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

- Synthesis of Sorafenib Analogs

- Summary of Application : A novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma.

- Methods of Application : The in vitro cytotoxicity effects of synthesized compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .

- Results or Outcomes : The results of this study are not specified in the source .

安全和危害

属性

IUPAC Name |

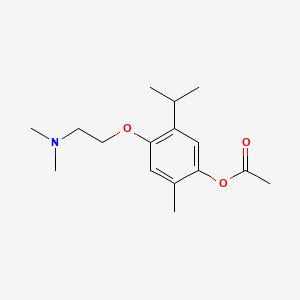

5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLNRVSOQJTXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

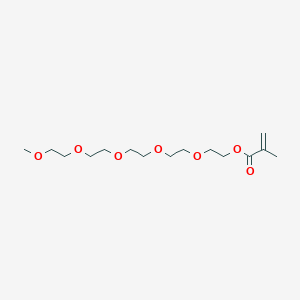

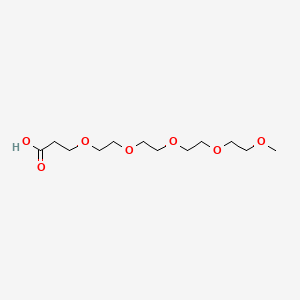

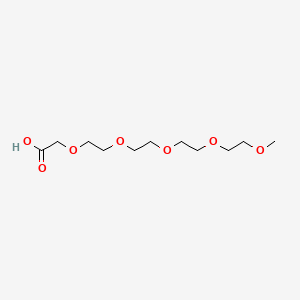

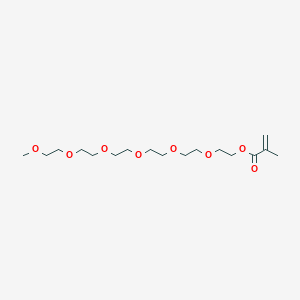

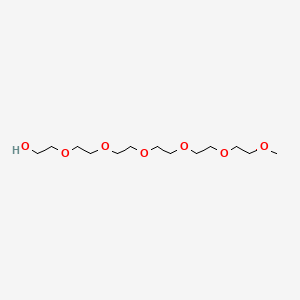

CNC1=NN=C(S1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。